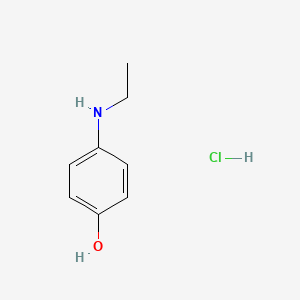

4-(Ethylamino)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

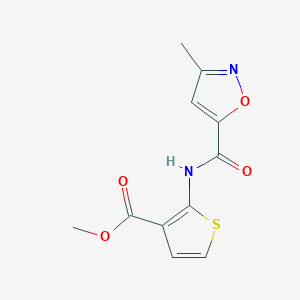

4-(Ethylamino)phenol hydrochloride, also known as Ethopabate, is a synthetic organic compound that belongs to the class of organic compounds known as aminophenols. It has a CAS Number of 746637-08-1 and a molecular weight of 173.64 .

Molecular Structure Analysis

The molecular structure of 4-(Ethylamino)phenol hydrochloride consists of a phenol group (an aromatic ring with a hydroxyl group) and an ethylamino group (an amino group with an ethyl group). It contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .

Chemical Reactions Analysis

Phenols, such as 4-(Ethylamino)phenol hydrochloride, are highly reactive substrates for electrophilic substitution reactions due to the activating nature of the hydroxyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Analytical Applications

- The synthesis of new (arylcarbonyloxy)aminopropanol derivatives, including 4-(Ethylamino)phenol hydrochloride variants, has been explored for potential applications as beta-blockers. These compounds underwent detailed analytical characterization, emphasizing the significance of their acid-base dissociation constant (pKa) in drug development. pH-dependent 1H NMR spectroscopy was proposed as a routine analysis methodology for their physico-chemical properties, comparing their parameters with model drugs like esmolol and flestolol (Tengler et al., 2013).

Coordination Chemistry and Metal Complexes

- 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes have been synthesized. The study highlighted the ligand's coordination to metal ions via both OH groups and the azomethine nitrogen atom, acting as a tridentate ligand. The synthesized complexes exhibited moderate in vitro anticancer activity against the HeLa cell line, particularly noting the Cu(II) complex (Abbas et al., 2020).

- Another study reported the synthesis of polyamino-phenolic ligands with detailed investigations on their acid-base and coordination properties towards Cu(II), Zn(II), and Cd(II) ions. The study provided insights into the coordination behavior and stability of mono- and dinuclear complexes formed by these ligands (Ambrosi et al., 2003).

Chemical Analysis and Molecular Structure

- The study on di-μ-chlorido-bis({(E)-5-(ethylamino)-4-methyl-2-[(pyridin-2-yl)diazenyl]phenolato}copper(II)) and chloridobis(1,10-phenanthroline)copper(II) chloride tetrahydrate provided insights into the molecular structure and coordination of these compounds. This research contributes to the understanding of complex molecular architectures involving 4-(Ethylamino)phenol hydrochloride derivatives (Meier et al., 2023).

Biomedical Applications

- The creation of Schiff bases including 4-(Ethylamino)phenol hydrochloride derivatives was studied, with a focus on their characterization and anticancer activity. These compounds demonstrated potential as drug candidates due to their interaction with DNA and cytotoxicity against cancer cell lines, highlighting their relevance in pharmaceutical research (Uddin et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(ethylamino)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-9-7-3-5-8(10)6-4-7;/h3-6,9-10H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTZOEWGIRTZGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylamino)phenol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2442413.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2442414.png)

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2442415.png)

![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2442416.png)

![4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442417.png)

![7-methyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442425.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)